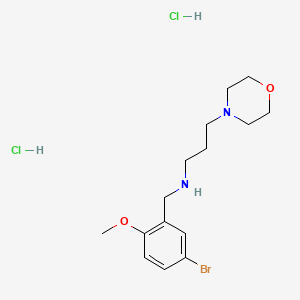![molecular formula C18H17F3N2O2 B5317315 4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)
4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TFMPP and is a member of the phenylpiperazine family of compounds. TFMPP has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of TFMPP is complex and not fully understood. However, it is believed that TFMPP acts as an agonist at certain types of serotonin receptors. This means that TFMPP binds to these receptors and activates them, which can have a number of effects on the body and brain.
Biochemical and Physiological Effects:
TFMPP has a number of biochemical and physiological effects that make it a valuable tool for scientific research. For example, TFMPP has been found to increase the release of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This can have a number of effects on the body and brain, including changes in mood, appetite, and sleep.
実験室実験の利点と制限
One of the main advantages of using TFMPP in lab experiments is that it is a highly specific tool for studying certain types of serotonin receptors. This means that researchers can use TFMPP to selectively activate or block these receptors, which can help to elucidate their function. However, there are also limitations to using TFMPP in lab experiments. For example, TFMPP has a relatively short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of TFMPP on the body and brain.
将来の方向性
There are a number of future directions for research on TFMPP. One area of research involves the development of new compounds that are similar to TFMPP but have improved pharmacological properties. For example, researchers are working on developing compounds that have a longer half-life or are more selective for certain types of serotonin receptors. Another area of research involves the use of TFMPP in animal models of psychiatric disorders, such as depression and anxiety. By studying the effects of TFMPP in these models, researchers hope to gain a better understanding of the underlying neurobiology of these disorders.
合成法
The synthesis of TFMPP is a complex process that involves several steps. The first step is the preparation of 2-methyl-4-phenylpyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with morpholine in the presence of a trifluoromethylating agent to produce TFMPP.
科学的研究の応用
TFMPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TFMPP as a tool for studying the function of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. TFMPP has been found to bind to certain types of serotonin receptors, which makes it a valuable tool for studying the function of these receptors in the brain.
特性
IUPAC Name |
(2-methyl-4-phenylpyridin-3-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-16(14(7-8-22-12)13-5-3-2-4-6-13)17(24)23-9-10-25-15(11-23)18(19,20)21/h2-8,15H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIURYQXIHIRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)N2CCOC(C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-8-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5317237.png)
![allyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5317241.png)

![N-methyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B5317263.png)
![3-(4-methoxyphenyl)-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B5317268.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5317280.png)

![5-[(4-fluoro-3-methylphenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5317290.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]urea](/img/structure/B5317302.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5317308.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317338.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)